HADH (EC 1.1.1.35) Exhibits Maximum Catalytic Activity with C10 Substrate Over C4, C8, C12, and C16 Analogs
Pig heart L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) was demonstrated by He et al. (1989) to exhibit its highest catalytic activity toward medium-chain substrates, with (S)-3-hydroxydecanoyl-CoA (C10) identified as the optimal substrate among all chain lengths tested (C4 through C16). The OMIM entry for human HADH (entry 601609) formalizes this finding by stating that HADH 'exerts its highest activity toward 3-hydroxydecanoyl-CoA' [1]. This preference is rooted in the enzyme's substrate-binding pocket architecture, which accommodates the C10 acyl chain with optimal hydrophobic contacts, whereas shorter chains (C4–C8) fail to fully engage these anchoring interactions and longer chains (C12–C16) exceed the binding pocket dimensions of the classical HAD enzyme (as distinct from long-chain-specific LCHAD, EC 1.1.1.211) [2].
| Evidence Dimension | Rank order of catalytic activity (Vmax) of L-3-hydroxyacyl-CoA dehydrogenase with substrates of different acyl chain lengths |
|---|---|
| Target Compound Data | (S)-3-hydroxydecanoyl-CoA (C10): highest relative activity among all tested substrates (C4–C16); enzyme described as 'most active with medium-chain substrates' |
| Comparator Or Baseline | (S)-3-hydroxybutyryl-CoA (C4), (S)-3-hydroxyoctanoyl-CoA (C8), (S)-3-hydroxylauroyl-CoA (C12), (S)-3-hydroxypalmitoyl-CoA (C16): all show lower relative activity than C10 |
| Quantified Difference | C10 ranked as the optimal substrate; the enzyme is 'most active with medium-chain substrates whereas Km values for medium-chain and long-chain substrates are almost equal but much lower than those previously reported' [1] |
| Conditions | Coupled spectrophotometric assay with 3-ketoacyl-CoA thiolase, pig heart purified L-3-hydroxyacyl-CoA dehydrogenase, physiological pH (He et al. 1989) |
Why This Matters
For any in vitro β-oxidation reconstitution assay or HADH enzymology study, (S)-3-hydroxydecanoyl-CoA is the kinetically validated optimal substrate—using shorter or longer analogs will return sub-maximal activity and may confound kinetic interpretations.
- [1] OMIM Entry 601609: 3-Hydroxyacyl-CoA Dehydrogenase; HADH. Online Mendelian Inheritance in Man. Johns Hopkins University. Updated 2013-04-02. https://data.omim.org/entry/601609 View Source
- [2] He XY, Yang SY, Schulz H. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Anal Biochem. 1989;180(1):105-109. doi:10.1016/0003-2697(89)90095-X. PMID: 2817332. View Source
